molecular formula C12H14N2O3 B1357569 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 144583-89-1

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1357569
CAS No.: 144583-89-1
M. Wt: 234.25 g/mol
InChI Key: UOVNZZNSWCUTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with commercially available 2-aminoacetophenone.

    Cyclization: The intermediate is cyclized using a suitable reagent, such as acetic anhydride, to form the quinoline core.

    Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate to introduce the methyl groups at the 1, 4, and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 1,4,4-Trimethyl-6-amino-3,4-dihydroquinolin-2(1H)-one.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

    Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the nitro and methyl groups.

    6-Nitroquinoline: Similar structure but without the methyl groups.

    1,4-Dimethylquinoline: Lacks the nitro group but has two methyl groups.

Uniqueness

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of nitro and multiple methyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1,4,4-trimethyl-6-nitro-3H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2)7-11(15)13(3)10-5-4-8(14(16)17)6-9(10)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVNZZNSWCUTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599633
Record name 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144583-89-1
Record name 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.